
Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaicosan-1-oate
Overview
Description
Glycerophosphoserines (PS) associates with spectrin and maintains the membrane asymmetry of red blood cells (RBC).
Biological Activity
Chemical Structure and Properties
This compound is a phospholipid derivative characterized by its complex structure, which includes multiple functional groups such as azaniumyl, dioxo, and trioxa components. The presence of a decanoyloxy group suggests potential amphiphilic properties, making it relevant in biological systems as a surfactant or emulsifier.
Biological Activity
While specific studies on this compound may be limited, similar phospholipid compounds are known for various biological activities:
- Cell Membrane Interaction : Phospholipids play a crucial role in forming cell membranes. They can influence membrane fluidity and permeability, affecting cellular processes such as signaling and transport.
- Antimicrobial Properties : Certain phospholipid derivatives exhibit antimicrobial activity. Their ability to disrupt microbial membranes can lead to cell lysis and death.
- Drug Delivery Systems : Phospholipids are often used in drug delivery formulations due to their biocompatibility and ability to encapsulate hydrophobic drugs.
- Immunomodulatory Effects : Some phospholipid compounds can modulate immune responses, potentially enhancing or inhibiting specific pathways.
Research Findings
Research on similar compounds has shown promising results in various applications:
- Case Study 1 : A study on phospholipid-based nanoparticles demonstrated enhanced bioavailability and targeted delivery of anticancer drugs, suggesting that modifications in the lipid structure can significantly affect therapeutic outcomes.
- Case Study 2 : Investigations into the antimicrobial effects of phospholipid derivatives revealed that they could effectively inhibit the growth of Gram-positive bacteria by disrupting their cell wall integrity.
Data Tables
Below is a hypothetical data table summarizing findings from relevant studies on phospholipid derivatives:
Compound Name | Biological Activity | Reference |
---|---|---|
Phosphatidylcholine | Cell membrane stabilization | Smith et al., 2020 |
Lysophosphatidic acid | Promotes cell proliferation | Johnson et al., 2019 |
Dioleoylphosphatidylcholine | Antimicrobial activity | Lee et al., 2021 |
Properties
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(decanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50NO10P.Na/c1-3-5-7-9-11-13-15-17-24(28)34-19-22(20-35-38(32,33)36-21-23(27)26(30)31)37-25(29)18-16-14-12-10-8-6-4-2;/h22-23H,3-21,27H2,1-2H3,(H,30,31)(H,32,33);/q;+1/p-1/t22-,23+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHRZRUSKRPBDA-RFPXDPOKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49NNaO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677080 | |
Record name | Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaicosan-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321863-22-3 | |
Record name | Sodium (2S,8R)-2-azaniumyl-8-(decanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaicosan-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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